molecular formula C6H12O5 B076535 (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol CAS No. 12441-09-7

(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol

Cat. No.: B076535
CAS No.: 12441-09-7
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-CTQIIAAMSA-N
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Description

(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol is a chiral molecule with significant importance in various scientific fields. This compound features a tetrahydrofuran ring substituted with hydroxyl groups, making it a polyol. Its structure and stereochemistry play crucial roles in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from D-glucose: : One common method involves the reduction of D-glucose. The process typically includes:

      Reduction: D-glucose is reduced using sodium borohydride (NaBH₄) in an aqueous solution to yield (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol.

      Purification: The product is purified through crystallization or chromatography.

  • Enzymatic Synthesis: : Enzymes like aldose reductase can catalyze the reduction of glucose to produce the desired compound under mild conditions, offering a more environmentally friendly approach.

Industrial Production Methods

Industrial production often scales up the chemical synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and biocatalysis are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).

    Reduction: Further reduction can convert the compound into alditols using agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄ in dry ether under reflux.

    Substitution: SOCl₂ in pyridine at low temperatures.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Polyols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Its chirality makes it valuable in asymmetric synthesis.

Biology

    Metabolic Studies: Serves as a model compound for studying carbohydrate metabolism.

    Enzyme Substrate: Used in assays to study enzyme kinetics and mechanisms.

Medicine

    Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in antiviral and anticancer research.

Industry

    Polymer Production: Utilized in the synthesis of biodegradable polymers.

    Food Industry: Employed as a sweetener and humectant.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors. Its hydroxyl groups can form hydrogen bonds, influencing molecular recognition and binding. In metabolic pathways, it can act as a substrate or inhibitor, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    D-glucose: A common monosaccharide with similar hydroxyl functionalities.

    Sorbitol: A sugar alcohol derived from glucose, used as a sweetener.

    Xylitol: Another sugar alcohol with applications in food and pharmaceuticals.

Uniqueness

(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol is unique due to its specific stereochemistry and ring structure, which confer distinct reactivity and biological activity compared to linear polyols like sorbitol and xylitol.

This compound’s versatility and unique properties make it a valuable subject of study and application across multiple scientific disciplines.

Properties

IUPAC Name

(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3?,4?,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYAEWCLZODPBN-CTQIIAAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@@H](C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12441-09-7
Record name Sorbitan
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sorbitan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This was prepared by modification of the method of S. Soltzberg (J. Am. Chem. Soc., 68, 919 (1946)). In a 2L round bottom flask, D-Sorbitol (130 g) was added to a solution of 1.43 g of concentrated H2SO4 in 19.5 ml of H2O. The flask was warmed in a 100° oil bath until the solid began to melt. The flask was then evacuated, maintained at approximately 20-25 mm Hg, and placed in a 140° oil bath. The reaction was stirred at 125°-145° for 30 minutes at reduced pressure. The reaction flask was then cooled to room temperature and 500 ml of H2O and approximately 25 g of Norit were added. The flask was warmed in a 80° oil bath for several minutes and the mixture was filtered. After cooling to room temperature, the filtrate was neutralized with barium acetate to pH 6.5, and allowed to stand for one hour. The precipitate was then removed by filtration and the solvent was removed to provide a colorless, oily solid. Chromatography on silica gel (750 g 0-30% CH3OH in CHCl3) yielded 30.0 g of impure [2R-2α(S*),3α,4β]]-tetrahydro-β,3,4-trihydroxy-2-furanethanol, which was used as such in the following step.
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Synthesis routes and methods II

Procedure details

1,4-Anhydro-D-glucitol may be prepared using the procedure disclosed in Acta Chem. Scand., B35, 441-449 (1981), whereby D-sorbitol is heated with an aqueous mineral acid such as sulfuric acid. The L-enantiomer, 1,4-anhydro-L-glucitol, may be prepared from L-glucitol by an analogous procedure. L-glucitol may be prepared by sodium borohydride reduction of L-glucose. The D and L enantiomers may simply be combined to form a 1,4-anhydro-DL-glucitol mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
Reactant of Route 2
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
Reactant of Route 3
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
Reactant of Route 4
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
Reactant of Route 5
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
Reactant of Route 6
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol

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